molecular formula C15H19N5O2S B2764396 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034503-84-7

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2764396
CAS No.: 2034503-84-7
M. Wt: 333.41
InChI Key: BURQQFGIDKISJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex and diverse. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Metabolism and Excretion Studies

Compounds similar in complexity to the one mentioned have been studied for their metabolism and excretion in animal models, with potential implications for understanding the metabolic pathways in humans. For instance, studies on the metabolism and excretion of HSP90 inhibitors in rats and dogs reveal extensive metabolization primarily via hydroxylation, O-demethylation, and glutathione conjugation, which could be relevant for investigating similar compounds (Lin Xu et al., 2013).

Biomonitoring and Exposure Assessment

Research into the exposure of humans to various chemical agents, including heterocyclic amines and pesticides, suggests methods that could be adapted for biomonitoring of exposure to complex chemical compounds. Analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for detecting and quantifying these compounds in biological samples, offering a pathway for assessing exposure and potential toxicological effects (Kateryna Babina et al., 2012).

Toxicokinetics and Toxicological Analysis

Case studies involving acute poisoning by specific chemical compounds highlight the importance of toxicokinetic studies and post-mortem toxicological analysis. These studies provide insights into the distribution, metabolism, and potential toxicity of chemical agents, which could be applied to research on novel compounds (Takeshi Saito et al., 2013).

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-10-16-12(9-23-10)15(21)20-7-6-11(8-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,9,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURQQFGIDKISJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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